(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt
Overview
Description
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt is a deuterated form of ®-3-Hydroxybutyric Acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stability and unique properties, which make it suitable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of ®-3-Hydroxybutyric Acid. This process can be achieved through several methods, including:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Catalytic Deuteration: Using a catalyst such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt may involve large-scale deuterium exchange reactions or catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form ®-3-Hydroxybutyric Acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ®-3-Ketobutyric Acid or ®-3-Hydroxybutyric Acid.
Reduction: Produces ®-3-Hydroxybutyric Acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of ®-3-Hydroxybutyric Acid in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt involves its metabolism to ®-3-Hydroxybutyric Acid, which is a key intermediate in the ketone body pathway. This pathway is crucial for energy production, especially during periods of fasting or low carbohydrate intake. The compound targets enzymes involved in ketogenesis and ketolysis, influencing energy metabolism and cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxybutyric Acid: The non-deuterated form, commonly found in biological systems.
(S)-3-Hydroxybutyric Acid: The enantiomer of ®-3-Hydroxybutyric Acid, with different biological activity.
3-Ketobutyric Acid: An oxidized form of ®-3-Hydroxybutyric Acid.
Uniqueness
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and reaction mechanisms is essential.
Biological Activity
(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt, also known as sodium 3-hydroxybutanoate-d4, is a deuterated form of 3-hydroxybutyric acid, a key metabolite in human metabolism. This compound plays significant roles in various biological processes, particularly in energy metabolism and cellular signaling. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNaO
- Molecular Weight : 126.086 g/mol
- CAS Number : 13613-65-5
- Melting Point : 165-167°C
- Purity : >95% (HPLC)
This compound functions primarily as a source of ketone bodies, which are crucial during periods of low carbohydrate availability. It is produced from acetoacetate through the action of 3-hydroxybutyrate dehydrogenase. The compound is involved in several metabolic pathways:
- Energy Production : It serves as an alternative energy source for tissues such as the brain and muscles during fasting or low carbohydrate intake.
- Regulation of Metabolism : It modulates lipid metabolism and influences the properties of membrane lipids, enhancing membrane fluidity and function .
- Antioxidant Activity : The compound has been shown to reduce oxidative stress by influencing reactive oxygen species (ROS) levels, thereby protecting cells from damage .
Neurological Impact
Research indicates that (R)-(-)-3-Hydroxybutyric Acid can have neuroprotective effects. It has been studied for its potential benefits in treating neurological disorders, including:
- Epilepsy and Myoclonus : Increased levels of ketone bodies can stabilize neuronal activity and reduce seizure frequency.
- Neurodegenerative Diseases : Studies suggest that it may slow the progression of diseases like Alzheimer's and dementia by improving mitochondrial function and reducing oxidative stress .
Metabolic Disorders
The compound has shown promise in managing metabolic conditions:
- Diabetes Management : Elevated levels of 3-hydroxybutyrate are associated with improved glucose metabolism, making it beneficial for Type I and Type II diabetes management .
- Weight Management : As a ketone body, it can promote fat oxidation and assist in weight loss strategies by enhancing metabolic efficiency during caloric restriction .
Case Studies
-
Case Study on Epilepsy Management :
A study involving patients with drug-resistant epilepsy demonstrated that supplementation with (R)-(-)-3-Hydroxybutyric Acid led to a significant reduction in seizure frequency, highlighting its potential as a therapeutic agent . -
Impact on Cognitive Function :
In a clinical trial assessing cognitive decline in elderly patients, those receiving (R)-(-)-3-Hydroxybutyric Acid showed improved cognitive scores compared to the control group, suggesting its role in cognitive health maintenance .
Data Table of Biological Activities
Properties
IUPAC Name |
sodium;(3R)-3,4,4,4-tetradeuterio-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3,3D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-JXTHZSAGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857738 | |
Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-82-4 | |
Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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